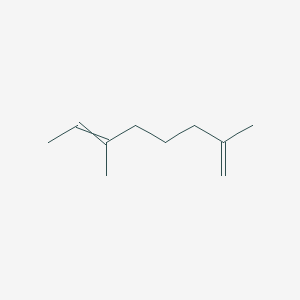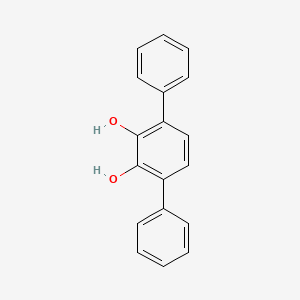
4-Chloro-2-nitrosophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-nitrosophenol is an organic compound with the molecular formula C6H4ClNO2. It is a derivative of phenol, where the hydrogen atoms in the phenol ring are substituted by a chlorine atom and a nitroso group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitrosophenol can be achieved through several methods. One common method involves the nitration of 4-chlorophenol followed by reduction. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using reducing agents such as iron powder or tin chloride in acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and distillation, are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-nitrosophenol undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, and various substituted phenols depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-nitrosophenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-2-nitrosophenol involves its interaction with various molecular targets and pathways. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzyme activity, disruption of cellular membranes, and induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-nitrosophenol can be compared with other similar compounds, such as:
4-Chloro-2-nitrophenol: Both compounds have similar structures, but 4-Chloro-2-nitrophenol has a nitro group instead of a nitroso group. This difference affects their reactivity and applications.
2-Chloro-4-nitrophenol: This isomer has the chlorine and nitro groups in different positions on the phenol ring, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity due to the presence of both chlorine and nitroso groups, making it valuable in various chemical syntheses and applications.
Eigenschaften
CAS-Nummer |
39825-15-5 |
|---|---|
Molekularformel |
C6H4ClNO2 |
Molekulargewicht |
157.55 g/mol |
IUPAC-Name |
4-chloro-2-nitrosophenol |
InChI |
InChI=1S/C6H4ClNO2/c7-4-1-2-6(9)5(3-4)8-10/h1-3,9H |
InChI-Schlüssel |
MSKWZXSCLRVXRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


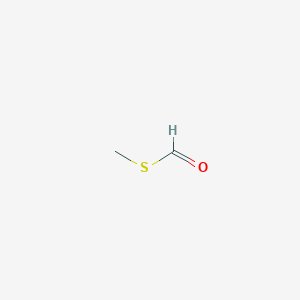
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)


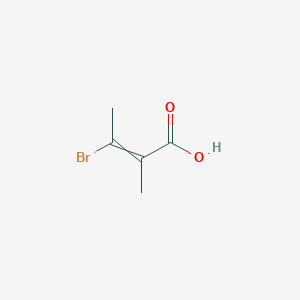
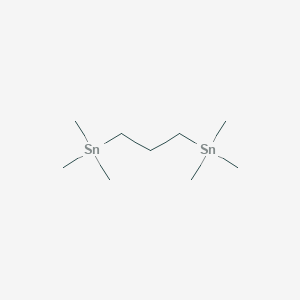
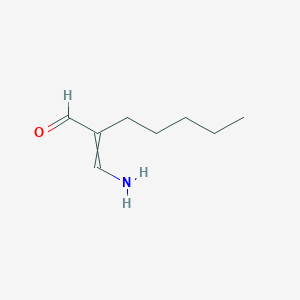

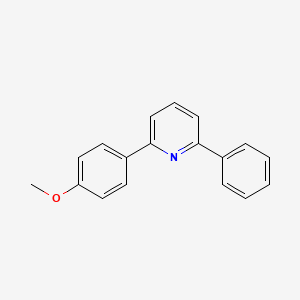
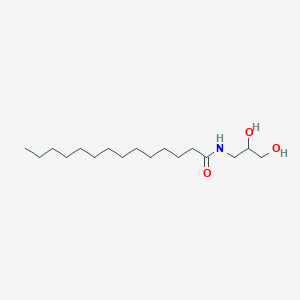
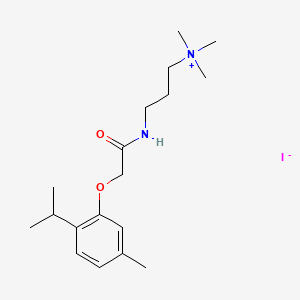
![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)
